(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide
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Overview
Description
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a pyrazole ring, and a phenoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, resulting in the formation of a pyrazole derivative.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with the phenoxyphenyl group: This step involves the coupling of the pyrazole derivative with a phenoxyphenyl compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-phenoxyphenyl)-2-propenamide: Similar structure but with a different position of the phenoxy group.
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)-2-propenamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
The uniqueness of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C27H22N4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H22N4O3/c1-19-25(27(33)31(30(19)2)22-11-5-3-6-12-22)29-26(32)21(18-28)16-20-10-9-15-24(17-20)34-23-13-7-4-8-14-23/h3-17H,1-2H3,(H,29,32)/b21-16+ |
InChI Key |
OHZUWTPTJFQGHG-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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